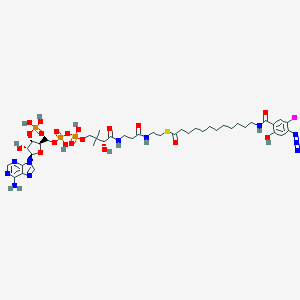
Methylaminoalanine-zinc(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylaminoalanine-zinc(II) is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a complex of zinc(II) and methylaminoalanine, which is a non-proteinogenic amino acid. Methylaminoalanine-zinc(II) has been studied for its ability to interact with biological systems and its potential as a tool for investigating cellular processes.
Wirkmechanismus
The mechanism of action of methylaminoalanine-zinc(II) is not well understood. However, it is thought to interact with proteins and enzymes in cells, potentially altering their functions and activities.
Biochemical and Physiological Effects
Methylaminoalanine-zinc(II) has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to interact with proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methylaminoalanine-zinc(II) in lab experiments is its ability to interact with proteins and enzymes in cells. This can provide insights into their functions and mechanisms of action. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving methylaminoalanine-zinc(II). One area of interest is its potential as a tool for investigating cellular signaling pathways. Another area is its potential as a therapeutic agent for certain diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
Methylaminoalanine-zinc(II) can be synthesized using a variety of methods. One common method involves the reaction of zinc(II) chloride with methylaminoalanine in solution. The resulting compound can then be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methylaminoalanine-zinc(II) has been used in a variety of scientific research applications. One area of interest is its potential as a tool for investigating cellular processes. This compound has been shown to interact with proteins and enzymes in cells, which can provide insights into their functions and mechanisms of action.
Eigenschaften
CAS-Nummer |
124608-38-4 |
|---|---|
Produktname |
Methylaminoalanine-zinc(II) |
Molekularformel |
C8H18N4O4Zn |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
zinc;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Zn/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
OETFAJCWTXIDDL-QHTZZOMLSA-L |
Isomerische SMILES |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Zn+2] |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
Kanonische SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
Synonyme |
alpha-amino-beta-Me-aminopropionic acid zinc(II) complex L-BMMA-zinc(II) L-MeDAP-zinc(II) methylamino-L-alanine-zinc(II) methylaminoalanine-zinc(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)







![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)


![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)